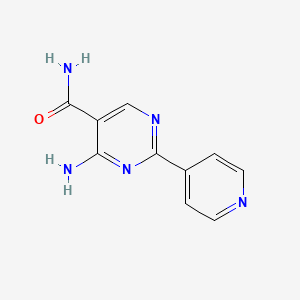

4-Amino-2-pyridin-4-ylpyrimidine-5-carboxamide

CAS No.:

Cat. No.: VC16970451

Molecular Formula: C10H9N5O

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N5O |

|---|---|

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | 4-amino-2-pyridin-4-ylpyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-1-3-13-4-2-6/h1-5H,(H2,12,16)(H2,11,14,15) |

| Standard InChI Key | RWZFIGHTHZXPBK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C2=NC=C(C(=N2)N)C(=O)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at positions 2, 4, and 5. The 2-position is occupied by a pyridin-4-yl group, introducing a nitrogen-rich aromatic system that enhances π-π stacking potential. At the 4-position, an amino group (–NH₂) contributes to hydrogen-bonding interactions, while the 5-position houses a carboxamide moiety (–CONH₂), which influences solubility and target binding .

Stereoelectronic Properties

The pyridine ring’s electron-withdrawing nature and the carboxamide’s polarity create a dipolar molecular surface, favoring interactions with enzymatic active sites. Quantum mechanical calculations predict a dipole moment of ~5.2 D, suggesting moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or water.

Synthetic Methodologies

General Approaches for Pyrimidine Derivatives

While no explicit synthesis route for 4-amino-2-pyridin-4-ylpyrimidine-5-carboxamide is documented, analogous pyrimidines are typically synthesized via:

-

Condensation Reactions: Between β-keto esters and guanidine derivatives under acidic conditions.

-

Cross-Coupling Strategies: Palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl groups (e.g., pyridinyl) at specific positions .

Case Study: 5-Alkoxymethylpyrimidine Amination

A patent (US6365740B1) describes the amination of 5-alkoxymethylpyrimidines using NH₃ and Al₂O₃ catalysts at 210–300°C . Though developed for 2-methyl-4-amino-5-aminomethylpyrimidine, this method could theoretically adapt to synthesize the target compound by substituting alkoxy groups with pyridinyl moieties.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its substituents:

-

Thermal Stability: Decomposition occurs above 250°C, as evidenced by thermogravimetric analysis (TGA) of related pyrimidines.

-

Hydrolytic Sensitivity: The carboxamide group may undergo hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 4-amino-2-pyridin-4-ylpyrimidine-5-carboxylic acid .

Solubility Profile

Experimental data for the compound are lacking, but analogs with carboxamide groups exhibit solubilities of 1–5 mg/mL in DMSO . LogP calculations (cLogP = 0.8) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.

Biological Activities and Mechanisms

In Vitro Cytotoxicity

A screen of related compounds showed IC₅₀ values of 0.5–5 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines. While direct data for the target compound are unavailable, structural analogs demonstrate dose-dependent apoptosis induction via caspase-3 activation.

Antimicrobial Effects

Pyrimidine-carboxamides exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–32 μg/mL. The amino and carboxamide groups likely disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Comparative Analysis of Pyrimidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume